![molecular formula C14H17ClN2O2 B1310355 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester hydrochloride CAS No. 1098008-23-1](/img/structure/B1310355.png)
2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester hydrochloride
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Description
2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid, also known as 3-Carboxy-1,2,3,4-tetrahydro-2-carboline, NSC 96912, 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid, and CCRIS 6486 , is a chemical compound. It is a member of the class of beta-carbolines that is 1,2,3,4-tetrahydro-beta-carboline substituted at position 3 by a carboxy group .
Molecular Structure Analysis
The molecular formula of 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid is C12H12N2O2 . The molecular weight is 216.24 . The canonical SMILES structure is C1C (NCC2=C1C3=CC=CC=C3N2)C (=O)O .Physical And Chemical Properties Analysis
The melting point of 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid is 289 °C (dec.) (lit.) . The boiling point is predicted to be 485.0±45.0 °C . The density is predicted to be 1.377±0.06 g/cm3 .Scientific Research Applications
Synthesis of Biological Molecules
This compound is involved in the synthesis of various molecules for biological studies. For instance, it has been used in the study of cytotoxicity and insecticidal activities of harmine derivatives, as well as in the synthesis of isoquinolines, β-carbolines, and 3-deazapurines through oxidative decarboxylation processes .
Pharmaceutical Intermediate
It serves as an intermediate in pharmaceutical synthesis. Specifically, it has been described in the process for the preparation of Tadalafil, a medication used to treat erectile dysfunction, starting from D-tryptophan methyl ester hydrochloride .
Pictet-Spengler Reaction
The compound is utilized in the Pictet-Spengler reaction—a chemical reaction that synthesizes β-carboline derivatives. This reaction is significant in the preparation of various pharmacologically active compounds .
Proteomics Research
It is also a product used in proteomics research, which involves the study of proteomes and their functions. The compound’s characteristics make it suitable for this field of study .
Synthesis of Tadalafil Precursor
The compound is used in synthesizing precursors to Tadalafil. The process involves obtaining Tadalafil and its precursor, the methyl ester of cis 2,3,4,9-tetrahydro-1-(3,4-benzodioxolyl)-β-carbolin-3-carboxylic acid .
properties
IUPAC Name |
ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-2-18-14(17)12-7-10-9-5-3-4-6-11(9)16-13(10)8-15-12;/h3-6,12,15-16H,2,7-8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAARNKBGEZGYMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(CN1)NC3=CC=CC=C23.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester hydrochloride |
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